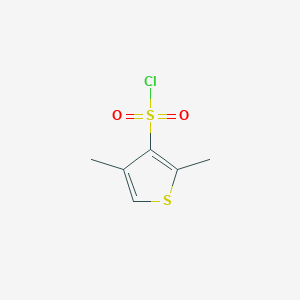

2,4-Dimethylthiophene-3-sulfonyl chloride

Description

Contextualization within Thiophene-Based Organic Chemistry

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal and materials chemistry. Its derivatives are integral to a wide array of pharmaceuticals and organic electronic materials.

Thiophene sulfonyl chlorides are highly valued as versatile intermediates in organic synthesis. The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, making it highly reactive toward a wide range of nucleophiles. This reactivity is fundamental to its primary role in forming sulfonamides, a critical functional group found in numerous biologically active compounds, through reactions with primary and secondary amines.

The sulfonamide functional group is a key feature in a variety of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. ijpsonline.com Beyond sulfonamide formation, thiophene sulfonyl chlorides can react with alcohols to yield sulfonate esters, with water to produce sulfonic acids, and can participate in various cross-coupling reactions, making them valuable building blocks for constructing complex molecular architectures. nih.gov The stability and reactivity of aryl sulfonyl chlorides make them fundamental tools in chemical synthesis. nih.gov

The chemistry of thiophene dates back to its discovery in the 1880s by Victor Meyer. Initially, the synthesis of thiophene derivatives relied on classical methods like the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfur source. Over the decades, the synthetic toolbox for creating substituted thiophenes has expanded dramatically.

Modern synthetic strategies offer greater control over the substitution pattern on the thiophene ring. Methods such as electrophilic aromatic substitution (e.g., chlorosulfonation, Friedel-Crafts acylation, and halogenation) on pre-existing thiophene rings and various cyclization reactions of functionalized acyclic precursors have become commonplace. researchgate.net These advancements have enabled chemists to design and synthesize thiophene derivatives with precisely tailored electronic and steric properties for specific applications in drug discovery and materials science.

Academic Rationale and Identified Research Gaps for 2,4-Dimethylthiophene-3-sulfonyl chloride Studies

The academic rationale for investigating this compound is primarily based on its potential as a specialized building block. The specific placement of the two methyl groups and the sulfonyl chloride moiety on the thiophene ring offers a distinct structural motif that could be used to synthesize novel compounds for biological screening or as monomers for new polymers. The methyl groups can influence the compound's solubility, lipophilicity, and how it interacts with biological targets or other molecules in a material.

Despite this clear potential, a significant research gap exists: there is a notable absence of dedicated academic studies on this compound in the public domain. Searches of scientific databases yield commercial product listings but no peer-reviewed papers detailing its synthesis, specific reactivity studies, or applications. This suggests that the compound is either a relatively new or underexplored reagent, or its use is documented in proprietary contexts, such as internal industrial research, that are not publicly available. This lack of published data represents a clear opportunity for future academic investigation.

Overview of Key Research Avenues Explored for this compound

Given the absence of specific published research, an overview of explored avenues must be extrapolated from the known chemistry of analogous compounds. The primary and most direct research avenue for this compound would be its use as a precursor for a library of novel sulfonamides. By reacting it with various amines, researchers could generate a diverse set of molecules for evaluation as potential therapeutic agents.

Other potential, yet unexplored, research avenues include:

Medicinal Chemistry: Investigating the biological activity of sulfonamides and other derivatives synthesized from this starting material. The specific substitution pattern may lead to unique structure-activity relationships against various biological targets.

Materials Science: Using the compound as a monomer or intermediate for the synthesis of novel thiophene-based polymers or organic electronic materials. The dimethyl substitution pattern could influence the packing and electronic properties of such materials.

Reaction Chemistry: Conducting detailed studies on the regioselectivity and reactivity of the compound in various organic reactions, comparing it to other substituted thiophenesulfonyl chlorides.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 208775-27-3 biosynth.com |

| Molecular Formula | C₆H₇ClO₂S₂ biosynth.com |

| Molecular Weight | 210.7 g/mol biosynth.com |

| Melting Point | 35 °C biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylthiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2S2/c1-4-3-10-5(2)6(4)11(7,8)9/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDRPAKLFWDQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**advanced Methodologies for the Synthesis and Preparation of 2,4 Dimethylthiophene 3 Sulfonyl Chloride**

Established Synthetic Pathways for 2,4-Dimethylthiophene-3-sulfonyl chloride

Traditional methods for synthesizing sulfonyl chlorides have laid the groundwork for producing compounds like this compound. These pathways often involve direct functionalization of the thiophene (B33073) ring.

The most direct route to this compound is the electrophilic substitution on the 2,4-Dimethylthiophene (B109970) starting material. The methyl groups at the 2- and 4-positions are electron-donating, activating the thiophene ring towards electrophilic attack. This activation, combined with the directing effects of the substituents and the inherent reactivity of the thiophene ring, allows for regioselective introduction of the sulfonyl chloride group. The substitution is expected to occur at the 3-position, which is sterically accessible and electronically enriched by both methyl groups.

The typical reagent for this transformation is chlorosulfonic acid. The reaction involves the direct treatment of 2,4-Dimethylthiophene with the acid, which acts as both the sulfonating agent and the source of chlorine.

Optimizing the reaction is crucial for maximizing yield and minimizing the formation of byproducts, such as the corresponding sulfonic acid or disulfonated products. Key parameters include the molar ratio of reactants and the physical conditions of the reaction. Typically, a slight excess of chlorosulfonic acid is used to ensure complete conversion of the starting material. Temperature control is paramount; these reactions are often highly exothermic and are generally performed at low temperatures (e.g., 0–20 °C) using an ice-water bath to prevent degradation and side reactions. google.com The reaction time is also monitored to ensure the reaction proceeds to completion without allowing for byproduct formation.

Table 1: Optimization of Reaction Conditions for a General Chlorosulfonation Reaction

| Parameter | Condition | Rationale |

|---|---|---|

| Reactant Ratio | 1.1 - 1.5 equivalents of Chlorosulfonic Acid | Ensures complete consumption of the starting material. |

| Temperature | 0 - 20 °C | Controls the exothermic nature of the reaction and minimizes byproduct formation. google.com |

| Reaction Time | 0.5 - 2 hours | Sufficient time for completion while avoiding degradation. google.com |

| Quenching | Slow addition to ice water | Safely decomposes excess chlorosulfonic acid and precipitates the sulfonyl chloride product. google.com |

While the chlorosulfonation of highly activated rings like 2,4-dimethylthiophene can often proceed without a catalyst, the use of certain additives can be beneficial. Inorganic salts such as sodium sulfate (B86663), potassium sulfate, or magnesium sulfate are sometimes included in the reaction mixture. google.com These salts can act as dehydrating agents, trapping any moisture present and preventing the hydrolysis of the chlorosulfonic acid or the resulting sulfonyl chloride product. They can also help to control the reaction's viscosity and improve stirring. The choice of additive can subtly influence the reaction's outcome and purity of the final product.

Table 2: Effect of Inorganic Additives on a General Chlorosulfonation Reaction

| Additive (Molar Ratio to Substrate) | Potential Effect | Reference |

|---|---|---|

| Anhydrous Sodium Sulfate (0.01 - 0.1) | Acts as a dehydrating agent, potentially improving yield by preventing hydrolysis. | google.com |

| Anhydrous Magnesium Sulfate (0.01 - 0.1) | Similar dehydrating effect, can improve reaction consistency. | google.com |

| Anhydrous Potassium Sulfate (0.01 - 0.1) | Serves as an inert additive to aid in reaction control. | google.com |

Beyond direct chlorosulfonation, alternative synthetic strategies can be employed, starting from other functionalized thiophene precursors. These multi-step sequences can offer advantages in terms of selectivity and substrate scope.

One such alternative involves the synthesis from a corresponding sulfonyl hydrazide. For instance, 2,4-dimethylthiophene-3-sulfonyl hydrazide could be converted to the target sulfonyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS). nih.gov This method is often mild and shows good functional group tolerance.

Another approach is the oxidative chlorination of a thiol. researchgate.netorganic-chemistry.org If 2,4-dimethylthiophene-3-thiol were available, it could be oxidized and chlorinated in a single step using reagents like N-chlorosuccinimide in the presence of an acid or a combination of hydrogen peroxide and a chlorine source. organic-chemistry.org Similarly, sulfonic acids can be converted to sulfonyl chlorides using reagents like thionyl chloride or phosphorus oxychloride. researchgate.net

Regioselective Chlorosulfonation of 2,4-Dimethylthiophene [5, 24]

Modern Synthetic Techniques Applied to this compound Production

To address the safety and scalability challenges associated with traditional batch synthesis of sulfonyl chlorides, modern techniques like continuous flow chemistry are being increasingly adopted. rsc.orgmdpi.com

Continuous flow synthesis offers significant advantages for highly exothermic and potentially hazardous reactions like chlorosulfonation. rsc.orgnih.gov In a flow system, small volumes of reagents are continuously mixed and reacted in a microreactor or a series of continuous stirred-tank reactors (CSTRs). mdpi.com This setup allows for exquisite control over reaction parameters such as temperature, pressure, and residence time. rsc.org

The superior heat exchange capabilities of flow reactors prevent the formation of hot spots, leading to improved safety and higher selectivity. nih.gov The process can be automated, enhancing reliability and consistency while reducing manual labor. mdpi.com For the production of sulfonyl chlorides, continuous flow methods have been shown to significantly improve the space-time yield compared to batch processes, making it an advantageous platform for industrial-scale manufacturing. mdpi.com A flow process for synthesizing this compound would involve pumping a solution of 2,4-Dimethylthiophene and chlorosulfonic acid through a temperature-controlled reactor, followed by continuous quenching and extraction.

Table 3: Comparison of Batch vs. Continuous Flow for a General Aryl Sulfonyl Chloride Synthesis

| Parameter | Optimized Batch Process | Continuous Flow Process |

|---|---|---|

| Scale | ~65 g | ~500 g |

| Time | 6.5 hours | 12 hours |

| Space-Time Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ |

| Safety Profile | High risk of thermal runaway | Excellent temperature control, improved safety. rsc.orgmdpi.com |

| Process Control | Manual, less consistent | Automated, highly consistent setpoints. mdpi.com |

Data adapted from a representative aryl sulfonyl chloride synthesis. mdpi.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.org The application of microwave irradiation in the synthesis of sulfonyl chlorides and their precursors has demonstrated significant advantages. nih.gov In the context of preparing thiophene derivatives, microwave energy can facilitate rapid and efficient transformations. researchgate.net

The synthesis of sulfonyl chlorides often involves a two-step process from a suitable starting material, such as an alkyl bromide, to a sodium sulfonate, which is then converted to the target sulfonyl chloride. nih.gov Research has shown that the use of microwave irradiation can dramatically reduce the time required for the initial conversion to the sulfonate salt. nih.gov For example, while conventional heating might require 24 hours for a reaction, microwave irradiation can achieve a comparable or even better yield in as little as 15 minutes. nih.gov

This enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to localized superheating and increased reaction rates. nih.gov This rapid, metal-free synthesis approach not only boosts efficiency but also aligns with green chemistry principles by reducing energy consumption. nih.gov

Below is a comparative table illustrating the potential enhancements of microwave-assisted synthesis over conventional heating for a generic sulfonyl chloride preparation, based on findings for related compounds. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 24 hours | 15-30 minutes |

| Yield | 58% | >60% |

| Energy Consumption | High | Low |

| Process Control | Standard | Precise temperature & pressure control |

Green Chemistry Principles and Environmentally Benign Methods in Synthesis

The integration of green chemistry principles into the synthesis of this compound is critical for sustainable industrial production. These principles advocate for the reduction of hazardous substances, efficient use of raw materials, and minimization of waste. sphinxsai.comsemanticscholar.org

Traditional methods for synthesizing sulfonyl chlorides often employ harsh and hazardous reagents like chlorosulfonic acid or a mixture of sulfur dioxide and chlorine, which can lead to the formation of significant acidic and toxic byproducts. semanticscholar.orggoogle.com Environmentally benign approaches seek to replace these reagents with safer alternatives.

One such advanced method involves the oxidative chlorosulfonation of S-alkylisothiourea salts using N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net This method is considered more environmentally friendly because it avoids the use of noxious reagents and the S-alkylisothiourea salt intermediates are easily prepared from accessible alkyl halides and inexpensive thiourea. researchgate.net A key advantage of this process is the potential for sustainability; the byproduct, succinimide (B58015), can be recovered from the aqueous waste stream and converted back into the starting reagent, NCS, using sodium hypochlorite (B82951) (bleach). researchgate.net

Other green strategies include:

Use of Safer Solvents: Replacing hazardous solvents like chloroform (B151607) with more benign alternatives.

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. sphinxsai.com

Catalytic Reagents: Employing catalytic reagents in place of stoichiometric ones to reduce waste. sphinxsai.com

The development of a one-pot synthesis for converting thiols to sulfonamides, which proceeds via a sulfonyl chloride intermediate, further exemplifies green chemistry in action by reducing the number of separate purification steps and minimizing solvent use. semanticscholar.org

Table 2: Overview of Green Reagents in Sulfonyl Chloride Synthesis

| Reagent | Role | Environmental Benefit |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Chlorosulfonating Agent | Avoids use of chlorine gas; byproduct is recyclable. researchgate.net |

| Sodium Hypochlorite (Bleach) | Oxidant/Reagent Regeneration | Readily available and worker-friendly. organic-chemistry.org |

| DABSO (DABCO-SO₂ complex) | SO₂ Surrogate | Stable, solid reagent replacing gaseous sulfur dioxide. organic-chemistry.org |

| Aqueous HCl/HBr | Acid Source | Reduces use of volatile and corrosive acid gases. semanticscholar.org |

Mechanistic Investigations of this compound Formation

A thorough understanding of the reaction mechanism is fundamental to optimizing the synthesis of this compound. Mechanistic studies focus on identifying key intermediates and modeling the energetic landscape of the reaction pathways.

Elucidation of Reaction Intermediates

The formation of a sulfonyl chloride from a thiophene precursor involves a series of transient species. In the N-chlorosuccinimide (NCS) mediated synthesis from S-alkylisothiourea salts, the isothiourea salt itself is a key isolable intermediate. researchgate.net The subsequent reaction with NCS in an acidic aqueous medium is proposed to proceed through several short-lived species.

Based on related transformations, the mechanism likely involves the initial oxidation of the sulfur atom. In syntheses starting from thiols, radical species are suggested to play a role, which could explain the reactivity patterns observed. semanticscholar.org The reaction may proceed through a thiophenesulfinate intermediate, which is then chlorinated to the final sulfonyl chloride.

In diazotization-sulfonation reactions, an aryl diazonium salt is a critical intermediate. However, these are often thermally unstable, posing safety risks. google.com In unexpected insertion reactions, intermediates such as carbamic diphenylthiophosphinic anhydride (B1165640) have been structurally characterized, highlighting the complexity and potential for unforeseen pathways in related sulfur chemistry. researchgate.net For the synthesis of this compound, direct chlorosulfonation likely involves an electrophilic attack on the electron-rich thiophene ring, forming a thiophenesulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride by a chlorinating agent.

Computational Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into reaction mechanisms that are difficult to obtain through experimental means alone. researchgate.net By modeling the reaction pathway for the formation of this compound, researchers can calculate the Gibbs free energies of activation for each step, identify transition state structures, and evaluate the stability of intermediates. researchgate.net

For example, in the study of related C-H functionalization reactions, DFT calculations have been used to map out the energy landscape, comparing different potential pathways and identifying the most energetically favorable route. researchgate.net This type of modeling can elucidate the role of catalysts, predict regioselectivity, and explain experimental observations.

In the synthesis of this compound, computational modeling could be applied to:

Determine the most likely site of electrophilic attack (position 3 versus 5) on the 2,4-dimethylthiophene ring.

Calculate the activation energies for the sulfonation and subsequent chlorination steps.

Model the transition state structures for the formation and reaction of key intermediates, such as the proposed thiophenesulfonic acid.

Compare the energetic profiles of traditional versus green synthetic routes to provide a theoretical basis for the observed improvements in efficiency and safety.

These computational insights are invaluable for rationally designing improved synthetic protocols with higher yields and selectivity.

**reactivity and Transformational Chemistry of 2,4 Dimethylthiophene 3 Sulfonyl Chloride**

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

Nucleophilic substitution is the cornerstone of 2,4-dimethylthiophene-3-sulfonyl chloride's chemistry. The electron-withdrawing effects of the two oxygen atoms and the chlorine atom render the sulfur atom highly electron-deficient and thus a prime target for nucleophilic attack. This reactivity is analogous to that of other arenesulfonyl chlorides. evitachem.com The general mechanism involves the addition of a nucleophile to the sulfur atom, forming a transient pentacoordinate intermediate, which then collapses, expelling the chloride ion to yield the substituted product.

One of the most significant applications of sulfonyl chlorides is the synthesis of sulfonamides, a class of compounds with considerable importance in medicinal chemistry. The reaction involves the treatment of the sulfonyl chloride with a primary or secondary amine, which acts as the nucleophile.

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding N-substituted 2,4-dimethylthiophene-3-sulfonamides. These reactions are typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid (HCl) generated as a byproduct.

Primary Amines (R-NH₂): React to form secondary sulfonamides (Ar-SO₂-NHR). The resulting sulfonamide still possesses an acidic proton on the nitrogen atom.

Secondary Amines (R₂-NH): React to form tertiary sulfonamides (Ar-SO₂-NR₂), which lack an acidic N-H proton.

While specific studies detailing the amination of this compound are not widely available in the public domain, the reactivity can be inferred from the well-established behavior of other arenesulfonyl chlorides. The following table illustrates typical amination reactions for a generic arenesulfonyl chloride, which serves as a model for the expected reactivity.

| Amine | Product Type | General Reaction Conditions | Expected Product Structure |

|---|---|---|---|

| Aniline | N-Aryl Sulfonamide | Pyridine, Room Temperature |  |

| Benzylamine | N-Alkyl Sulfonamide | Triethylamine, Dichloromethane (B109758), 0°C to RT |  |

| Diethylamine | N,N-Dialkyl Sulfonamide | Aqueous NaOH | 2) |

Heterocyclic sulfonamides are a prominent structural motif in many pharmaceutical agents. The synthesis of such derivatives using this compound would involve its reaction with an amino-substituted heterocycle. For example, reaction with aminothiazoles or aminopyridines would yield the corresponding N-heterocyclic 2,4-dimethylthiophene-3-sulfonamides. The synthesis of sulfonamide-substituted 4,5-diarylthiazoles has been demonstrated as a route to selective COX-2 inhibitors, highlighting the importance of this class of reactions. General methods for preparing heteroaryl sulfonamides often involve the in-situ conversion of a sulfonyl chloride intermediate with an amine.

Reacting this compound with alcohols or phenols in the presence of a base results in the formation of sulfonate esters. This process is known as alcoholysis or phenolysis, respectively.

Alcohols and phenols serve as oxygen nucleophiles that attack the electrophilic sulfur atom of the sulfonyl chloride. The reaction converts a poorly leaving hydroxyl group (-OH) of the alcohol into a highly effective sulfonate leaving group. Pyridine is a commonly used base and sometimes solvent for these esterification reactions, as it catalyzes the reaction and scavenges the HCl byproduct.

While specific examples for this compound are sparse, the reaction of p-toluenesulfonyl chloride is a classic example. For instance, it reacts with p-hydroxybenzoic acid derivatives in the presence of K₂CO₃ in dichloromethane to form the corresponding tosylate ester. evitachem.com A similar outcome is expected for this compound.

| Reactant | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| Methanol | Alcoholysis | Pyridine, 0°C | Methyl 2,4-dimethylthiophene-3-sulfonate |

| Phenol | Phenolysis | Pyridine, Room Temperature | Phenyl 2,4-dimethylthiophene-3-sulfonate |

| tert-Butyl alcohol | Alcoholysis | 4-DMAP, DCC, CH₂Cl₂ | tert-Butyl 2,4-dimethylthiophene-3-sulfonate |

The transformation of an alcohol into a 2,4-dimethylthiophene-3-sulfonate ester is synthetically valuable because it converts the hydroxyl group, a notoriously poor leaving group, into a sulfonate, which is an excellent leaving group. Sulfonate anions are highly stable due to the resonance delocalization of the negative charge across the three oxygen atoms. This stability makes them readily displaced by a wide range of nucleophiles in Sₙ2 and E2 reactions.

Therefore, a 2,4-dimethylthiophene-3-sulfonate ester can serve as an electrophilic substrate for nucleophilic substitution reactions with halides, cyanides, azides, and other nucleophiles. The reactivity of such an ester would be comparable to that of an alkyl halide. Although the potential of many halogenated sulfonate esters is largely unexplored, they represent a class of highly activating leaving groups for nucleophilic substitution. Arylsulfonate esters containing ortho-ether units have been shown to significantly enhance Sₙ2-type reactions with metal halides.

Formation of Sulfones

This compound is a key reagent for the synthesis of sulfones, which are compounds containing a sulfonyl group linked to two carbon atoms. These reactions typically involve the reaction of the sulfonyl chloride with an organometallic reagent or a nucleophile.

One common method is the Friedel-Crafts-type reaction where the sulfonyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride to form an aryl sulfone. However, the use of sulfonyl chlorides in Friedel-Crafts reactions can sometimes lead to undesired side reactions like chlorination of the aromatic compound. google.com A more effective approach involves the conversion of the sulfonyl chloride to a sulfonyl fluoride, which then reacts cleanly with aromatic compounds to yield the desired sulfones in high yields. google.com

Alternatively, sulfones can be prepared through the reaction of sulfonyl chlorides with Grignard reagents or organolithium compounds. The addition of these organometallic reagents to a sulfur dioxide surrogate can generate metal sulfinates, which can then be alkylated in situ to produce sulfones. organic-chemistry.org Furthermore, sulfonyl chlorides can react with alkenes in the presence of a photoredox catalyst to form β-hydroxysulfones. organic-chemistry.org

A summary of reagents used in sulfone synthesis is presented in the table below.

| Reagent Type | Specific Reagents | Product Type |

| Organometallic Reagents | Grignard Reagents, Organolithium Reagents | Alkyl/Aryl Sulfones |

| Aromatic Compounds | Benzene, Toluene, Xylenes | Aryl Sulfones |

| Alkenes | Styrenes | β-Hydroxysulfones |

| Sulfinates | Sodium Arenesulfinate | Aryl Sulfones |

Chemo- and Regioselectivity in Complex Derivatizations of this compound

In the synthesis of complex molecules derived from this compound, achieving the desired chemo- and regioselectivity is a significant challenge. The presence of multiple reactive sites—the sulfonyl chloride group and various positions on the thiophene (B33073) ring—necessitates careful control of reaction conditions.

For instance, in electrophilic aromatic substitution reactions, the directing effects of the existing methyl and sulfonyl chloride groups must be considered to predict the site of substitution. Similarly, in metal-catalyzed cross-coupling reactions involving di- or tri-substituted thiophene derivatives, the relative reactivity of the different leaving groups (e.g., bromine, chlorine) and the choice of catalyst and ligands play a crucial role in determining which position reacts. researchgate.net The synthesis of a herbicide intermediate, 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride, highlights the importance of regioselective reactions in industrial applications. google.com The development of selective methods, such as the late-stage formation of sulfonyl chlorides from sulfonamides, allows for the functionalization of complex molecules with high precision. nih.gov

**applications of 2,4 Dimethylthiophene 3 Sulfonyl Chloride and Its Derivatives in Advanced Chemical Research**

Role as a Versatile Synthetic Building Block

The reactivity of the sulfonyl chloride functional group allows for its conversion into a wide array of other functional groups, particularly sulfonamides, establishing it as a versatile building block in organic synthesis. While research specifically detailing 2,4-dimethylthiophene-3-sulfonyl chloride is niche, the principles of its reactivity are well-established within the broader class of thiophene (B33073) sulfonyl chlorides. Related compounds like 2,5-dimethylthiophene-3-sulfonyl chloride are recognized as versatile research chemicals due to their stable yet modular structure, which can be readily incorporated into various chemical frameworks to generate novel compounds. biosynth.com

As a functionalized heterocycle, this compound serves as a foundational precursor for constructing more complex molecular architectures. The thiophene core is a key component in many organic materials and pharmaceutically active compounds. The sulfonyl chloride group provides a reactive site for coupling reactions, allowing chemists to build out from the thiophene ring, attaching larger and more intricate molecular fragments. This modular approach is fundamental to modern organic synthesis, enabling the targeted construction of new chemical entities with unique properties. biosynth.com

Sulfonyl chlorides are crucial intermediates in the generation of compound libraries for drug discovery. nih.gov The reaction between a sulfonyl chloride and a primary or secondary amine to form a stable sulfonamide bond is a robust and widely used transformation in medicinal chemistry. nih.gov This reaction allows for the systematic combination of diverse amine building blocks with the 2,4-dimethylthiophene-3-sulfonyl scaffold, facilitating the rapid generation of a library of novel sulfonamide-containing compounds. nih.gov Such libraries are essential for screening against biological targets to identify potential new therapeutic leads. nih.gov The broader class of sulfur(VI) electrophiles, including sulfonyl fluorides and arylfluorosulfates, which are related to sulfonyl chlorides, has been utilized in "Inverse Drug Discovery" approaches to identify protein conjugates by targeting specific amino acid residues like serine, lysine, or tyrosine. nih.gov

| Application Area | Role of Sulfonyl Chloride | Resulting Structure | Reference |

| Drug Discovery | Reacts with diverse amines | Library of sulfonamide compounds | nih.gov |

| Chemoproteomics | Covalently modifies proteins | Protein-electrophile conjugates | nih.gov |

| Organic Synthesis | Precursor for further functionalization | Complex molecular architectures | biosynth.com |

In the broader context of organic chemistry, sulfonyl chlorides are significant reagents in the field of peptide synthesis. They are primarily used to synthesize sulfonopeptides, which are analogues of natural peptides where a peptide bond is replaced by a sulfonamide linkage. nih.gov This is achieved through the coupling of a sulfonyl chloride with an amino acid or a peptide ester. nih.gov Furthermore, sulfonyl groups can be employed as protecting groups for the α-amino function of amino acids during the stepwise assembly of peptides. google.com This strategy is part of solid-phase peptide synthesis, where a sulfonamide can be formed on the resin-bound peptide, showcasing the utility of sulfonyl chlorides in this specialized area. diva-portal.org

Contributions to Materials Science and Polymer Chemistry

The thiophene nucleus is a cornerstone of materials science, particularly in the field of conducting polymers and organic electronics. The introduction of functional groups onto the thiophene ring allows for the fine-tuning of the resulting material's electronic and physical properties.

Thiophene derivatives are widely used as monomers for the synthesis of polythiophenes, a major class of conducting polymers. cmu.edu The properties of these polymers can be tailored by introducing substituents at the 3-position of the thiophene ring. cmu.edursc.org this compound, as a substituted thiophene, represents a potential monomer that could be incorporated into polymer chains. The sulfonyl group could either be carried into the final polymer or serve as a reactive handle for post-polymerization modification. Thiophene-based molecules are integral to the design of p-channel organic semiconductors for applications in thin-film transistors, and modifying their structure is a key strategy for developing new materials with enhanced stability and performance. researchgate.netmdpi.com

The integration of sulfur-based functional groups into the side chains of polythiophenes is a proven strategy for modulating their electronic properties. rsc.orgchemrxiv.org Research has shown that polythiophenes bearing alkylsulfonic acid groups on their side chains can be synthesized. rsc.org In these studies, the transformation of side-chain ester groups into sulfonic acid moieties led to a remarkable improvement in electrical conductivity, sometimes by several orders of magnitude. rsc.org The synthesis of regioregular, head-to-tail polythiophenes with alkylsulfonate side chains is pursued for the development of advanced materials. chemrxiv.org While not directly starting from this compound, this research demonstrates the principle that incorporating sulfonyl-containing functionalities is a powerful method for tuning the electronic characteristics of polythiophene-based materials for specific applications in organic electronics. rsc.orgchemrxiv.org

| Monomer/Side Chain Feature | Impact on Polythiophene Properties | Application | Reference |

| Alkylsulfonic acid side chains | Significantly improved electrical conductivity | Conducting polymers | rsc.org |

| Regioregular alkylsulfonate side chains | Enables development of advanced materials | Functional polymers | chemrxiv.org |

| General 3-position substituents | Tailors electronic and physical properties | Organic semiconductors | cmu.edu |

Monomers for Conducting Polymers and Organic Semiconductors [1, 13, 19]

Precursors for Conjugated Polymer Backbones

Derivatives of this compound are pivotal in the synthesis of conjugated polymers, particularly polythiophenes. Polythiophenes are a significant class of conductive polymers known for their excellent environmental and thermal stability, as well as their tunable electrochemical and optical properties which can be modified by altering the side chains. nih.gov

The sulfonyl chloride moiety of this compound can be chemically transformed into various other functional groups, which can then be used to synthesize monomers suitable for polymerization. These monomers can be polymerized through several methods, including chemical oxidative coupling, to form polythiophene derivatives. nih.gov For instance, dihalogenated derivatives of 2,4-dimethylthiophene (B109970) can be synthesized and subsequently polymerized via Grignard metathesis (GRIM) or other cross-coupling reactions like Stille and Suzuki couplings to produce regioregular polythiophenes. rsc.orgnbinno.comcmu.edu The regioregularity—the precise arrangement of side chains along the polymer backbone—is critical for achieving the desired electronic properties and solid-state packing necessary for efficient charge transport. cmu.edu

The incorporation of the 2,4-dimethylthiophene unit into the polymer backbone influences the material's final properties. The methyl groups can enhance solubility in organic solvents, facilitating solution-based processing for device fabrication. cmu.edu Furthermore, the specific substitution pattern on the thiophene ring affects the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines the polymer's performance in electronic devices. researchgate.net

Table 1: Common Polymerization Methods for Thiophene Derivatives

| Polymerization Method | Catalyst/Initiator | Monomer Type | Key Advantage |

| Chemical Oxidation | FeCl₃, etc. | 3-Substituted Thiophenes | Simplicity and scalability. |

| Grignard Metathesis (GRIM) | Nickel complexes (e.g., Ni(dppp)Cl₂) | 2,5-Dihalo-3-substituted thiophenes | High regioregularity (Head-to-Tail coupling). cmu.edu |

| Stille Coupling | Palladium complexes | Stannylated thiophenes and halogenated co-monomers | Versatile for creating copolymers. nbinno.com |

| Suzuki Coupling | Palladium complexes | Thiophene boronic acids/esters and halogenated co-monomers | Tolerant of various functional groups. nbinno.com |

Ligands and Bridging Units in Coordination Chemistry

The this compound scaffold is a valuable starting point for the design and synthesis of novel ligands for coordination chemistry. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the straightforward introduction of coordinating atoms. For example, reaction with amines or alcohols can yield sulfonamides or sulfonate esters, respectively, which can act as ligands for metal ions. nih.gov

Thiophene-based ligands are of significant interest due to the electronic properties of the thiophene ring, which can participate in π-stacking interactions and influence the electrochemical properties of the resulting metal complexes. nih.govresearchgate.net The sulfur atom within the thiophene ring itself can also coordinate to certain metals, although it is generally a weak donor. nih.govwikipedia.org More commonly, functional groups attached to the thiophene ring form the primary coordination sites. nih.govnih.gov

Derivatives such as thiophene-based Schiff bases, carboxamides, and phosphines have been shown to form stable complexes with a variety of transition metals, including copper, zinc, cobalt, palladium, and platinum. nih.govresearchgate.netnih.govresearchgate.net These complexes have applications in catalysis, materials science, and as models for biological systems. nih.gov For instance, thiophene-derived Schiff base complexes have been investigated for their antimicrobial properties, with chelation to a metal ion often enhancing biological activity. nih.govacs.org The 2,4-dimethylthiophene unit provides a rigid and electronically tunable platform that can be elaborated into multidentate ligands capable of forming well-defined coordination geometries.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Thiophene-based materials are cornerstones of organic electronics, widely used in the active layers of OLEDs and OPVs. researchgate.net The derivatives synthesized from this compound can be engineered to create both small molecules and polymers for these applications. nbinno.comncu.edu.tw

In the context of OLEDs and OPVs, the electronic properties of the thiophene-containing material are paramount. The incorporation of electron-donating or electron-withdrawing groups allows for the tuning of HOMO and LUMO energy levels to facilitate efficient charge injection, transport, and, in the case of OPVs, charge separation at a donor-acceptor interface. researchgate.netmdpi.com Thiophene-based materials are often used as the electron-donating (p-type) component in bulk heterojunction OPVs. mdpi.com

The versatility of thiophene chemistry allows for the creation of complex molecular architectures, such as donor-π-acceptor (D-π-A) systems, where a thiophene unit can act as part of the π-conjugated bridge that connects the donor and acceptor moieties. mdpi.combeilstein-journals.org This molecular design strategy is effective in tuning the material's absorption spectrum to better match the solar spectrum for OPVs and in controlling the emission color for OLEDs. beilstein-journals.orgnbinno.com Research has shown that extending the π-conjugation of thiophene-based materials, for instance by creating fused-ring systems, can lead to red-shifted absorption and improved device performance. mdpi.comfrontiersin.org The 2,4-dimethylthiophene core can be a fundamental part of these extended conjugated systems, influencing the planarity, morphology, and ultimately the charge mobility of the material in thin films. nbinno.com

Table 2: Key Properties of Thiophene Derivatives in Organic Electronics

| Property | Importance in OLEDs/OPVs | Method of Tuning |

| HOMO/LUMO Energy Levels | Determines charge injection barriers and open-circuit voltage (OPVs). researchgate.net | Modification of substituents on the thiophene ring. researchgate.net |

| Band Gap | Controls absorption/emission wavelength. nbinno.com | Extending π-conjugation, alternating donor/acceptor units. nbinno.commdpi.com |

| Charge Carrier Mobility | Affects device efficiency and speed. nbinno.com | Controlling polymer regioregularity and thin-film morphology. nbinno.com |

| Solubility | Crucial for solution-based fabrication methods. | Introduction of alkyl or other solubilizing side chains. cmu.edu |

Development of Novel Catalysts and Reagents

The inherent structural and electronic features of the 2,4-dimethylthiophene framework make its sulfonyl chloride derivative an excellent platform for developing specialized catalysts and reagents for organic synthesis.

Precursors for Chiral Organosulfur Catalysts

There is a growing interest in organosulfur compounds as chiral ligands and catalysts in asymmetric synthesis. nih.gov The sulfur atom can itself be a stereogenic center, as seen in chiral sulfoxides, or it can be part of a larger chiral scaffold. nih.gov this compound can be converted into various sulfur-containing chiral entities.

For example, the sulfonyl chloride can be reduced to a sulfinate and then to a sulfide (B99878). This sulfide can be asymmetrically oxidized to a chiral sulfoxide, a privileged functional group in asymmetric catalysis. researchgate.netrsc.org Alternatively, the sulfonyl chloride can be reacted with chiral amines to form chiral sulfonamides, which can act as ligands for metal-catalyzed reactions. Thiophene-based Schiff base ligands, derived from thiophene aldehydes, have been used to create chiral vanadium and chromium complexes that effectively catalyze reactions like the asymmetric oxidation of sulfides and the Henry reaction. nih.gov The rigid thiophene backbone helps to create a well-defined chiral environment around the metal center, leading to high enantioselectivity.

Reagents in Asymmetric Synthesis

Derivatives of this compound are valuable as reagents and chiral auxiliaries in asymmetric synthesis. Chiral sulfoxides, which can be synthesized from the sulfonyl chloride, are well-established chiral auxiliaries. researchgate.netscielo.org.mx For instance, they can direct stereoselective additions to adjacent functional groups.

Furthermore, the sulfonyl group itself is a versatile functional group in synthesis. Chiral sulfones, which can be prepared via asymmetric processes involving sulfonyl chlorides or their derivatives, are important building blocks in pharmaceuticals and natural product synthesis. acs.orgrsc.org Recent advances have demonstrated the catalytic asymmetric synthesis of α-C chiral sulfones through radical reactions involving sulfonyl chlorides, showcasing a direct route to these valuable compounds. rsc.org The development of new catalytic systems enables the enantioselective addition of a sulfonyl group and another functional group across a double bond, providing rapid access to complex chiral molecules. acs.org

Table 3: Examples of Asymmetric Reactions Using Thiophene/Sulfur-Based Catalysts and Reagents

| Reaction Type | Catalyst/Reagent Class | Role of Thiophene/Sulfur Moiety | Achieved Stereoselectivity |

| Asymmetric Sulfide Oxidation | Chiral Thiophene-Schiff Base-Vanadium Complex | Ligand providing a chiral environment. | Up to 79% ee. |

| Asymmetric Henry Reaction | Chiral Thiophene-Salen-Chromium Complex | Ligand controlling facial selectivity. nih.gov | Up to 77% ee. nih.gov |

| Asymmetric Sulfonylation | Chiral Nickel Complex with Sulfonyl Chloride | Sulfonylating reagent in a radical addition. rsc.org | Up to 99:1 er. rsc.org |

| Aldol Reactions | Chiral Thiazolidinethione Auxiliary | Covalently bound auxiliary directing stereochemistry. scielo.org.mx | High diastereoselectivity. scielo.org.mx |

**advanced Characterization and Analytical Techniques for 2,4 Dimethylthiophene 3 Sulfonyl Chloride and Its Derivatives**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2,4-Dimethylthiophene-3-sulfonyl chloride. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. mdpi.com

The ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structural assignment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For this compound, the substitution pattern on the thiophene (B33073) ring results in a distinct set of signals.

In the ¹H NMR spectrum, one would expect to observe a singlet for the lone aromatic proton on the thiophene ring (H-5). Additionally, two distinct singlets corresponding to the two methyl groups at the C-2 and C-4 positions would be present. The exact chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group.

The ¹³C NMR spectrum shows signals for all six carbon atoms in the molecule. The carbons directly attached to the sulfur atom (C-2 and C-5) and the carbon bearing the sulfonyl chloride group (C-3) would appear at characteristic chemical shifts. The signals for the two methyl carbons would typically be found in the upfield region of the spectrum. While specific experimental data for the title compound is not publicly available, expected chemical shifts can be predicted based on data from similarly substituted thiophene derivatives. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2-CH₃ | ~2.5 | ~15 |

| C4-CH₃ | ~2.4 | ~14 |

| H-5 | ~7.1 | - |

| C-2 | - | ~140 |

| C-3 | - | ~138 |

| C-4 | - | ~142 |

| C-5 | - | ~125 |

Note: These are predicted values based on analogous structures and may vary from experimental results. Chemical shifts are typically referenced to a standard solvent signal. rsc.org

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between different nuclei. walisongo.ac.id

COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key correlation would be expected between the aromatic H-5 proton and the protons of the methyl group at C-4, confirming their spatial proximity and coupling through the thiophene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C coupling). sdsu.edu For the title compound, HSQC would definitively link the proton signal around 7.1 ppm to the C-5 carbon and the methyl proton signals to their respective methyl carbon signals. youtube.com

The protons of the C2-CH₃ group correlating to the C-2 and C-3 carbons.

The protons of the C4-CH₃ group correlating to the C-3, C-4, and C-5 carbons.

The H-5 proton correlating to the C-3 and C-4 carbons. These correlations would provide unequivocal proof of the 2,4-dimethyl-3-sulfonyl substitution pattern on the thiophene ring. mdpi.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. nih.gov This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound (C₆H₇ClO₂S₂), HRMS would confirm this specific formula, distinguishing it from any other potential isomers or compounds with the same nominal mass. aps.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is frequently used to assess the purity of volatile compounds like this compound. In a typical analysis, the sample is injected into the GC, where it is vaporized and separated from any impurities, starting materials, or by-products. rsc.org As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for each separated peak. This allows for the confident identification of the main product and the characterization of any impurities present in the sample. researchgate.netsemanticscholar.org

Single Crystal X-ray Diffraction for Solid-State Structure and Conformation

When a suitable single crystal of a compound can be grown, Single Crystal X-ray Diffraction provides the most definitive and unambiguous structural information. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate data on bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would confirm the planarity of the thiophene ring, the precise orientation of the sulfonyl chloride group relative to the ring, and the conformation of the methyl groups. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonds or stacking interactions, that govern the packing of molecules in the crystal lattice. mdpi.com

Table 2: Representative Data Obtainable from Single Crystal X-ray Diffraction of this compound

| Parameter | Description | Expected Value |

| C-S Bond Lengths | Thiophene ring C-S bonds | ~1.70 - 1.75 Å |

| C=C Bond Lengths | Thiophene ring C=C bonds | ~1.35 - 1.38 Å |

| C-C Bond Lengths | Thiophene ring C-C bonds | ~1.42 - 1.45 Å |

| C-S (sulfonyl) Bond | Bond between thiophene C-3 and sulfonyl sulfur | ~1.75 - 1.80 Å |

| S=O Bond Lengths | Sulfonyl group double bonds | ~1.42 - 1.45 Å |

| S-Cl Bond Length | Sulfonyl chloride bond | ~2.05 - 2.10 Å |

| C-S-C Angle | Angle within the thiophene ring | ~92 - 94° |

| O=S=O Angle | Angle within the sulfonyl group | ~120 - 122° |

Note: These values are representative and based on typical bond lengths and angles for similar functional groups. Actual experimental values would be determined with high precision from the diffraction data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for the identification of functional groups within a molecule. These techniques provide a molecular fingerprint, allowing for the confirmation of the desired chemical structure and the assessment of sample purity. While specific experimental spectra for this compound are not widely published, the expected characteristic vibrational frequencies can be inferred from data on analogous thiophene and sulfonyl chloride derivatives.

The key functional groups in this compound that give rise to characteristic vibrational bands include the sulfonyl chloride group (-SO₂Cl), the thiophene ring, and the methyl substituents.

Sulfonyl Chloride Group Vibrations: The sulfonyl chloride group is expected to exhibit strong, characteristic stretching vibrations. Based on studies of various aryl sulfonyl chlorides, the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the S=O bonds are typically observed in the ranges of 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively. For instance, in p-bromobenzene sulfonyl chloride, these bands are observed at approximately 1380 cm⁻¹ and 1180 cm⁻¹ nih.gov. The S-Cl stretching vibration is generally found at lower frequencies, often in the range of 300-400 cm⁻¹.

Thiophene Ring Vibrations: The thiophene ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic proton on the thiophene ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically appear in the 1300-1550 cm⁻¹ region. The C-S stretching vibrations of the thiophene ring are usually observed in the 600-900 cm⁻¹ range iosrjournals.org. For 2-thiophene carboxylic acid, C-S stretching vibrations have been reported at 852 and 649 cm⁻¹ in theoretical calculations, with experimental peaks observed around 647/637 cm⁻¹ in FT-IR/FT-Raman spectra iosrjournals.org.

Methyl Group Vibrations: The methyl groups attached to the thiophene ring will exhibit characteristic C-H stretching vibrations, both asymmetric and symmetric, typically in the 2900-3000 cm⁻¹ region. Bending vibrations for the methyl groups are also expected, with asymmetric bending around 1450 cm⁻¹ and symmetric bending near 1380 cm⁻¹ scialert.net.

The collective FT-IR and Raman spectra would provide a detailed fingerprint of this compound, allowing for its unambiguous identification and the detection of impurities, such as the corresponding sulfonic acid (formed by hydrolysis of the sulfonyl chloride) or starting materials.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1400 | Strong (IR), Weak (Raman) |

| Symmetric S=O Stretch | 1170 - 1200 | Strong (IR), Medium (Raman) | |

| S-Cl Stretch | 300 - 400 | Medium (IR), Strong (Raman) | |

| Thiophene Ring | C-H Stretch | > 3000 | Medium (IR), Medium (Raman) |

| C=C Stretch | 1300 - 1550 | Medium-Strong (IR & Raman) | |

| C-S Stretch | 600 - 900 | Medium (IR), Medium (Raman) | |

| Methyl Groups (-CH₃) | Asymmetric C-H Stretch | ~2960 | Medium (IR & Raman) |

| Symmetric C-H Stretch | ~2870 | Medium (IR & Raman) | |

| Asymmetric C-H Bend | ~1450 | Medium (IR & Raman) | |

| Symmetric C-H Bend | ~1380 | Medium (IR & Raman) |

Chromatographic Methods for Purification and Analysis of Reaction Mixtures

Chromatographic techniques are indispensable for the purification of this compound and for the analysis of reaction mixtures to monitor conversion and identify byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of sulfonyl chlorides. For analytical purposes, reversed-phase HPLC is frequently used. A C18 column is a common choice for the stationary phase, offering good separation of moderately polar to nonpolar compounds. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or trifluoroacetic acid to improve peak shape sielc.comgoogle.com. Detection is commonly achieved using an ultraviolet (UV) detector, as the thiophene ring is a chromophore google.com. In some cases, derivatization of the sulfonyl chloride may be performed to enhance detection by mass spectrometry (MS) nih.gov.

For preparative HPLC, the conditions are generally scaled up from the analytical method, allowing for the isolation of pure this compound from crude reaction mixtures. It is important to note that some sulfonyl chlorides can be unstable on certain stationary phases, such as silica (B1680970) gel, which can lead to decomposition nih.gov. Therefore, careful selection of the chromatographic conditions is essential.

Gas Chromatography (GC): Gas chromatography is another powerful tool for the analysis of volatile and thermally stable compounds. While sulfonyl chlorides can be analyzed by GC, their reactivity and potential for thermal degradation must be considered. Often, derivatization is employed to convert the sulfonyl chloride to a more stable and volatile derivative prior to GC analysis. For instance, reaction with an alcohol can convert the sulfonyl chloride to a sulfonate ester, which is more amenable to GC analysis.

When direct GC analysis is performed, a non-polar or medium-polarity capillary column is typically used. Detection can be achieved with a Flame Ionization Detector (FID) or, for greater selectivity and sensitivity towards sulfur-containing compounds, a Sulfur Chemiluminescence Detector (SCD) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information, aiding in the identification of unknown impurities.

Table 2: General Chromatographic Conditions for the Analysis of Thiophene Sulfonyl Chloride Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV, MS | Purity analysis, reaction monitoring, preparative purification |

| GC | Non-polar/Medium-polarity Capillary Column | Helium or Nitrogen | FID, SCD, MS | Analysis of volatile impurities, analysis after derivatization |

Computational and Theoretical Investigations of 2,4 Dimethylthiophene 3 Sulfonyl Chloride

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 2,4-Dimethylthiophene-3-sulfonyl chloride. Through theoretical calculations and simulations, researchers can predict and analyze its electronic structure, stability, reactivity, and spectroscopic characteristics without the need for extensive laboratory experimentation. These methods offer deep insights into the molecule's behavior at an atomic level.

**future Directions and Emerging Research Opportunities for 2,4 Dimethylthiophene 3 Sulfonyl Chloride**

Exploration of Undiscovered Reactivity Patterns and Niche Areas

While the sulfonyl chloride group is a well-established functional handle for introducing sulfonamide and sulfonate ester moieties, its full reactive potential in the context of the 2,4-dimethylthiophene (B109970) core remains to be explored. Future research could focus on leveraging this group for a wider range of transformations. For instance, methods for the reduction of sulfonyl chlorides to sulfinamides could be applied to generate novel derivatives. nih.gov The development of one-pot approaches, such as the coupling of thiols with Grignard reagents, could be adapted for this compound, potentially leading to new aryl sulfide (B99878) structures. acs.org

Furthermore, the thiophene (B33073) ring itself is a key component in many pharmacologically active compounds, with derivatives exhibiting antibacterial, antifungal, and anticancer properties. mdpi.comechemcom.com A significant future direction lies in the systematic synthesis and screening of derivatives of 2,4-Dimethylthiophene-3-sulfonyl chloride to uncover niche biological activities, building upon the established precedent of thiophene-based drugs.

Integration into Advanced Supramolecular Assemblies and Frameworks

The field of materials science offers fertile ground for this compound. Thiophene derivatives are recognized as crucial building blocks for organic semiconducting materials and have been successfully incorporated into complex supramolecular structures. acs.orgthieme-connect.com A major emerging opportunity is the use of this compound as a functional ligand in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.net

Thiophene-based COFs are being investigated for applications in electronic devices due to their unique layered architectures that facilitate charge transport. nih.govmdpi.com The specific substitution pattern of this compound could be used to tune the electronic properties and pore environments of these frameworks. The sulfonyl group could either be retained to influence guest interactions within the pores or be used as a reactive site for post-synthetic modification, allowing for the covalent anchoring of other functional molecules. Research into the synthesis of new zinc-organic frameworks has shown that thiophene dicarboxylate linkers can create robust 3D structures capable of guest-molecule exchange, a principle that could be extended to sulfonyl chloride-functionalized linkers. jyu.fi

Application in Sustainable Chemistry and Biocatalysis (e.g., enzymatic synthesis)

Modern chemical synthesis places a strong emphasis on sustainability. Future research should focus on developing greener synthetic pathways for this compound and its derivatives. Environmentally friendly methods for producing sulfonyl chlorides have been developed, utilizing reagents like hydrogen peroxide with zirconium tetrachloride or N-chlorosuccinimide, which offer high yields under mild conditions and avoid harsh chemicals. researchgate.netorganic-chemistry.orgorganic-chemistry.org Adopting these "green" chlorination protocols could significantly reduce the environmental impact of its synthesis. researchgate.net

A particularly innovative and underexplored avenue is the application of biocatalysis. The potential for enzymatic synthesis or modification of this compound is a key area for future investigation. Enzymes could offer unparalleled selectivity and efficiency under mild, aqueous conditions, aligning perfectly with the principles of sustainable chemistry.

Development of High-Throughput Screening Methodologies for Derivative Synthesis

The reactivity of the sulfonyl chloride functional group makes this compound an ideal starting material for combinatorial chemistry. wisdomlib.org This methodology allows for the rapid synthesis of large libraries of diverse compounds from a common core structure. wisdomlib.orgscripps.edu Future work should involve the development of high-throughput methods to react the sulfonyl chloride with a wide array of amines, alcohols, and other nucleophiles, generating extensive libraries of sulfonamides and sulfonates.

These libraries can then be subjected to high-throughput screening (HTS) to rapidly identify compounds with desired properties. nih.gov HTS has proven effective in discovering new antibacterial agents and enzyme inhibitors from large, diverse chemical libraries. nih.govnih.govnih.gov Combining the synthetic versatility of this compound with HTS represents a powerful strategy for accelerating the discovery of new functional molecules.

Table 1: Proposed Research Directions for this compound

| Research Area | Methodology | Potential Outcome | Relevant Fields |

|---|---|---|---|

| Novel Reactivity | Exploration of non-canonical sulfonyl chloride reactions (e.g., reduction, cross-coupling). | New synthetic routes and novel thiophene derivatives. | Organic Synthesis, Medicinal Chemistry |

| Supramolecular Chemistry | Use as a building block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netnih.gov | Advanced porous materials with tailored electronic and catalytic properties. | Materials Science, Electronics |

| Sustainable Synthesis | Adoption of green reagents (e.g., H2O2) and exploration of biocatalytic methods. organic-chemistry.org | Environmentally friendly and efficient production pathways. | Green Chemistry, Industrial Chemistry |

| Derivative Discovery | Combinatorial library synthesis followed by High-Throughput Screening (HTS). wisdomlib.orgnih.gov | Rapid identification of new bioactive compounds and functional materials. | Drug Discovery, Materials Science |

Addressing Scalability and Industrial Relevance of Synthetic Pathways

For any compound to have a significant impact, its synthesis must be scalable and economically viable. While numerous methods exist for creating thiophenes and sulfonyl chlorides, future research must focus on optimizing these pathways for the large-scale production of this compound. derpharmachemica.com Key considerations include the cost and availability of starting materials, reaction efficiency, and ease of purification.

Methods that are practical, high-yielding, and utilize sustainable reagents will be crucial for industrial adoption. researchgate.netorganic-chemistry.org For example, processes that minimize waste and allow for the recycling of byproducts, such as the conversion of succinimide (B58015) back to N-chlorosuccinimide, are highly desirable. researchgate.net A thorough investigation into process optimization and scale-up engineering will be essential to translate laboratory findings into industrially relevant applications.

Advanced Functional Material Development Beyond Current Applications

The potential of thiophene-based materials is vast, particularly in the realm of organic electronics. Polythiophenes and their derivatives are known for their conductive properties and are used in biosensors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.comresearchgate.net

A significant future direction is to utilize this compound as a monomer or a precursor to a monomer for the synthesis of novel functional polymers. The dimethyl substitution pattern and the sulfonyl group can be expected to influence the polymer's solubility, processability, and electronic properties. This could lead to the development of advanced materials with enhanced performance in applications such as:

Conducting Polymers: Creating new polythiophenes with tailored conductivity and stability. scientific.net

Sensors: Designing materials whose optical or electronic properties change in response to specific analytes.

Biomedical Materials: Developing biocompatible and conductive polymers for applications in tissue engineering and bio-interfaces. mdpi.com

By systematically modifying the core structure and polymerizing it, researchers can explore a new generation of functional materials derived from this compound.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-Dimethylthiophene-3-sulfonyl chloride, and what experimental parameters are critical for reproducibility?

- Methodological Answer : The compound is typically synthesized via sulfonation of 2,4-dimethylthiophene using chlorosulfonic acid under controlled temperatures (0–5°C). Critical parameters include stoichiometric ratios (e.g., 1:1.2 thiophene derivative to ClSO₃H), reaction time (2–4 hours), and inert atmosphere (N₂) to prevent hydrolysis. Post-reaction quenching with ice-water and purification via recrystallization (e.g., using dichloromethane/hexane) are essential. Characterization via ¹H/¹³C NMR and FT-IR confirms sulfonyl chloride formation .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : ¹H NMR (CDCl₃) should show distinct peaks for methyl groups (δ 2.4–2.6 ppm) and aromatic protons (δ 7.1–7.3 ppm). ¹³C NMR confirms sulfonyl chloride functionality (C-SO₂Cl at ~125 ppm).

- FT-IR : Strong absorption bands at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch).

- Mass Spectrometry : Molecular ion peak at m/z 210.70 (consistent with molecular weight). Full characterization protocols are outlined in synthesis project guidelines .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected splitting in NMR spectra?

- Methodological Answer : Discrepancies may arise from rotational isomerism or solvent effects. Solutions include:

- Variable-Temperature NMR : Analyze spectra at –40°C to slow conformational changes.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, especially for regioselective substitution patterns .

Q. How can reaction conditions be optimized to improve yields in nucleophilic substitutions involving this compound?

- Methodological Answer : Key factors:

- Steric Effects : Use bulky bases (e.g., DIPEA) to deprotonate nucleophiles efficiently, mitigating steric hindrance from the 2,4-dimethyl groups.

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity.

- Catalysis : Add KI (10 mol%) to accelerate sulfonylation via intermediate iodide formation. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. What are the challenges in utilizing this compound in peptide coupling reactions, and how can they be addressed?

- Methodological Answer : Challenges include hydrolysis sensitivity and competing side reactions. Mitigation strategies:

- Low-Temperature Reactions : Conduct couplings at –20°C in anhydrous DMF.

- Activating Agents : Use HOBt/DIC or PyBOP to stabilize reactive intermediates.

- Workup Protocols : Quench excess reagent with cold aqueous NaHCO₃ to minimize decomposition. LC-MS or MALDI-TOF validates product formation .

Application-Oriented Questions

Q. How does the electronic environment of this compound influence its reactivity in heterocyclic chemistry?

- Methodological Answer : The electron-withdrawing sulfonyl group activates the thiophene ring for electrophilic substitution at the 5-position. Substituent effects can be quantified via Hammett σ values (σₚ ≈ +0.8 for SO₂Cl). Computational studies (e.g., NBO analysis) reveal charge distribution, guiding regioselective functionalization in fused-ring systems .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 0.1 ppm).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste Disposal : Segregate as corrosive waste (UN 3261) and consult hazardous material guidelines .

Data Interpretation and Validation

Q. How can researchers validate the stability of this compound under long-term storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stress : Store at 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., sulfonic acid).

- Light Sensitivity : Expose to UV light (254 nm) and track changes in UV-Vis spectra (λmax 280 nm).

- Moisture Control : Use desiccants (silica gel) in sealed amber vials. Stability data should align with ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.